molecular formula C14H18ClFN2O B10967682 N-(3-chloro-4-fluorophenyl)-3,5-dimethylpiperidine-1-carboxamide

N-(3-chloro-4-fluorophenyl)-3,5-dimethylpiperidine-1-carboxamide

Cat. No.: B10967682
M. Wt: 284.75 g/mol
InChI Key: UATIMJRSIQCQTM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3,5-dimethylpiperidine-1-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a carboxamide group and a phenyl ring bearing chloro and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3,5-dimethylpiperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with an appropriate carboxylic acid derivative.

    Substitution on the Phenyl Ring: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions using chlorinating and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like chlorine gas or fluorine gas are employed for introducing chloro and fluoro groups.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of additional functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-fluorophenyl)-3,5-dimethylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3,5-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro and fluoro substituents on the phenyl ring may enhance its binding affinity and specificity. The piperidine ring provides a scaffold that can interact with various biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Another compound with a similar phenyl ring substitution pattern, used in medicinal chemistry.

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use as a tyrosine kinase inhibitor in cancer therapy.

Uniqueness

N-(3-chloro-4-fluorophenyl)-3,5-dimethylpiperidine-1-carboxamide is unique due to its specific combination of a piperidine ring with a carboxamide group and a phenyl ring bearing chloro and fluoro substituents. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18ClFN2O

Molecular Weight

284.75 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3,5-dimethylpiperidine-1-carboxamide

InChI

InChI=1S/C14H18ClFN2O/c1-9-5-10(2)8-18(7-9)14(19)17-11-3-4-13(16)12(15)6-11/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,17,19)

InChI Key

UATIMJRSIQCQTM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2=CC(=C(C=C2)F)Cl)C

Origin of Product

United States

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